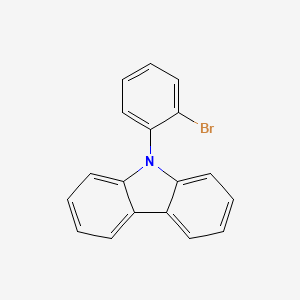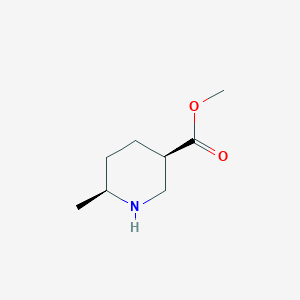
3-Brom-2-methoxy-5-methyl-1,6-Naphthyridin
Übersicht
Beschreibung
“3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine” is a chemical compound . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine”, has been covered in various studies . One of the methods used to synthesize 3-bromo-1,5-naphthyridine involved a modified Skraup reaction using m-NO2PhSO3Na . The synthesis of 2-methyl- and 3-methoxy-4-methyl-1,5-naphthyridines has also been reported .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine” is C10H9BrN2O . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1,5-Naphthyridin-Derivate, zu denen auch „3-Brom-2-methoxy-5-methyl-1,6-Naphthyridin“ gehört, spielen in der medizinischen Chemie eine wichtige Rolle, da viele von ihnen eine Vielzahl biologischer Aktivitäten aufweisen .
Antiproliferative Aktivität
Es wurde festgestellt, dass diese Verbindungen eine antiproliferative Aktivität zeigen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Antibakterielle Aktivität
1,5-Naphthyridine zeigen auch antibakterielle Eigenschaften, wodurch sie bei der Entwicklung neuer Antibiotika nützlich sind .
Antiparasitäre Aktivität
Diese Verbindungen haben eine antiparasitäre Aktivität gezeigt, die bei der Behandlung parasitärer Infektionen eingesetzt werden könnte .
Antivirale Aktivität
1,5-Naphthyridine haben antivirale Eigenschaften gezeigt, die bei der Entwicklung antiviraler Medikamente von Vorteil sein könnten .
Entzündungshemmende Aktivität
Diese Verbindungen besitzen entzündungshemmende Eigenschaften, die zur Behandlung entzündlicher Erkrankungen eingesetzt werden könnten .
Synthese von cholinergen Medikamenten
“this compound” ist ein wichtiger Zwischenprodukt für die Synthese von cholinergen Medikamenten, die gastrointestinale Erkrankungen behandeln können .
Synthese von Oxazolidinon-Derivaten
Ähnliche Verbindungen beteiligen sich an der Synthese von Oxazolidinon-Derivaten für Modulatoren von mGluR5 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine belongs, have a wide range of pharmacological applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with various biological targets to exert their effects .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s interactions with enzymes often involve nucleophilic or electrophilic reagents, leading to modifications in side chains or the formation of metal complexes . These interactions are essential for its biological functions and potential therapeutic applications.
Cellular Effects
The effects of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine exhibits anticancer properties by modulating specific signaling pathways and inducing apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic functions . Additionally, 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine can affect gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
3-bromo-2-methoxy-5-methyl-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFKCOPBQCZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248518 | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383468-70-9 | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383468-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)


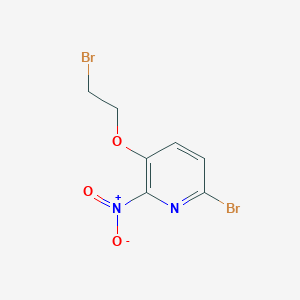
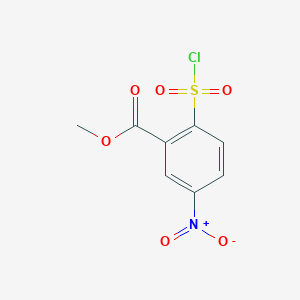
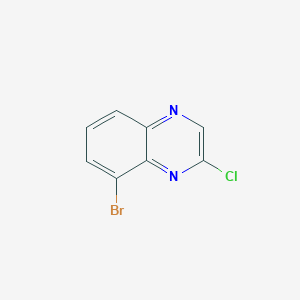

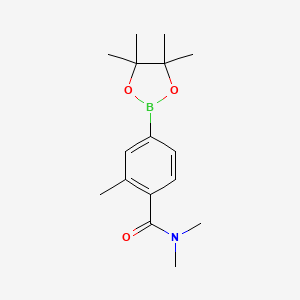

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
